
beta-Ethoxyphenethyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Ethoxyphenethyl alcohol: is an organic compound with the molecular formula C10H14O2. It is a type of phenethyl alcohol where the ethoxy group is attached to the beta position of the phenethyl chain. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of Beta-Ethoxyphenylacetaldehyde: One common method involves the reduction of beta-ethoxyphenylacetaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Grignard Reaction: Another method involves the Grignard reaction where beta-ethoxybenzyl chloride reacts with magnesium in the presence of dry ether to form the Grignard reagent. This reagent is then reacted with formaldehyde followed by hydrolysis to yield beta-ethoxyphenethyl alcohol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of beta-ethoxyphenylacetaldehyde. This process is carried out under high pressure and temperature conditions using catalysts such as palladium on carbon or platinum oxide.
化学反应分析
Types of Reactions:
Oxidation: Beta-ethoxyphenethyl alcohol can undergo oxidation reactions to form beta-ethoxyphenylacetaldehyde or beta-ethoxyphenylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to beta-ethoxyphenethylamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by reaction with ammonia to form the amine.
Major Products:
Oxidation: Beta-ethoxyphenylacetaldehyde, beta-ethoxyphenylacetic acid.
Reduction: Beta-ethoxyphenethylamine.
Substitution: Beta-ethoxyphenethyl chloride, beta-ethoxyphenethylamine.
科学研究应用
Chemistry: Beta-ethoxyphenethyl alcohol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the synthesis of beta-ethoxyphenethylamine, which is a valuable compound in medicinal chemistry.
Biology: In biological research, this compound is used to study the effects of phenethyl alcohol derivatives on cellular processes. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties. Derivatives of this compound are investigated for their antimicrobial and anti-inflammatory activities.
Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant aroma. It is also used in the production of flavoring agents.
作用机制
The mechanism of action of beta-ethoxyphenethyl alcohol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The compound can also interact with cellular membranes, affecting their fluidity and permeability.
相似化合物的比较
Phenethyl alcohol: Similar in structure but lacks the ethoxy group. It is also used in the fragrance industry.
Beta-ethoxyphenylacetaldehyde: An oxidation product of beta-ethoxyphenethyl alcohol.
Beta-ethoxyphenylacetic acid: Another oxidation product with different chemical properties.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This structural feature makes it more versatile in chemical syntheses and enhances its utility in various applications compared to its analogs.
属性
CAS 编号 |
36747-96-3 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-ethoxy-2-phenylethanol |
InChI |
InChI=1S/C10H14O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI 键 |
BIAIRQIXOFYRHV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


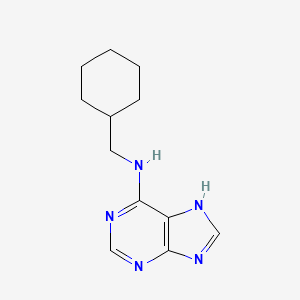


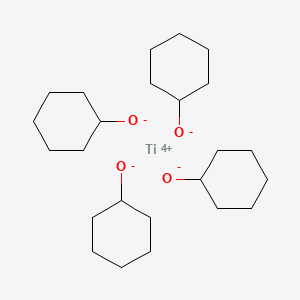
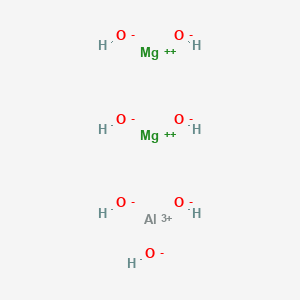
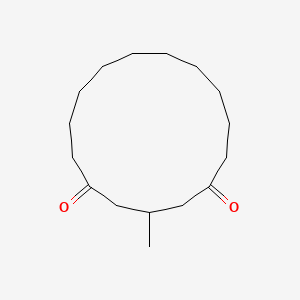
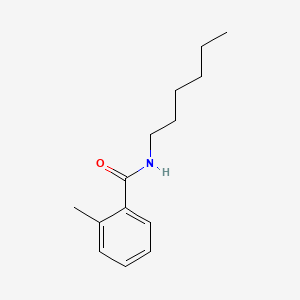
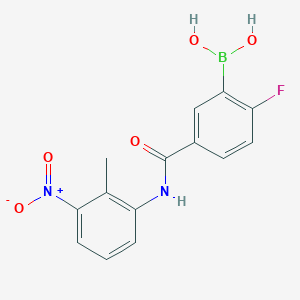
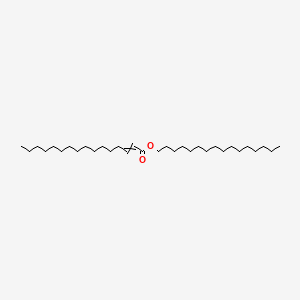
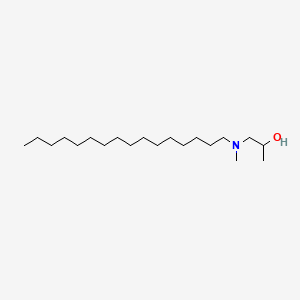
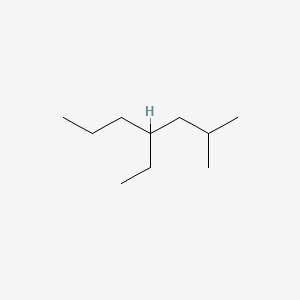
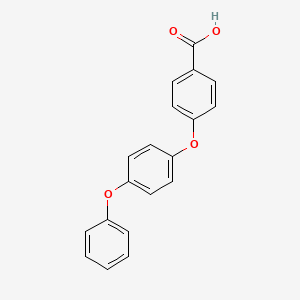

![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
